4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine
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Overview
Description
This would involve identifying the compound’s chemical structure, functional groups, and potential isomers. The compound appears to contain a thiazol-2-amine group, a methoxyphenyl group, and a propyl group.
Synthesis Analysis
This would involve outlining the steps, reagents, and conditions necessary to synthesize the compound from readily available starting materials.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s 3D structure and confirm its identity.Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. This could include its behavior in acid/base reactions, redox reactions, or reactions with specific reagents.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Scientific Research Applications
Synthesis of Heterocyclic Compounds
The reactivity of certain thiazole derivatives is utilized as a building block in the synthesis of various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and others. These compounds are valuable in the development of dyes and heterocyclic compounds with potential pharmacological activities (Gomaa & Ali, 2020).
Pharmacological Applications
- Dopamine D2 Receptor Ligands: Certain thiazole-containing compounds are crucial in the treatment of neuropsychiatric disorders by acting as antagonists and partial agonists of D2 receptors. These compounds are studied for their therapeutic potential in treating schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
- Antimicrobial and Antitumor Agents: Thiazolidinone derivatives exhibit a wide spectrum of biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity. These properties highlight the therapeutic potential of thiazolidinone derivatives in various medical applications (Abdurakhmanova et al., 2018).
Environmental Applications
Compounds with thiazole motifs are being explored for environmental applications, such as the removal of persistent organic pollutants from aqueous solutions. These studies focus on the mechanisms of adsorption and degradation, emphasizing the environmental impact and potential remediation strategies (Prasannamedha & Kumar, 2020).
Safety And Hazards
This would involve reviewing safety data sheets, toxicity studies, and other safety assessments to determine the compound’s potential hazards and necessary safety precautions.
Future Directions
This would involve proposing further studies to learn more about the compound. This could include additional synthetic routes, further exploration of its reactivity, or studies to uncover potential applications.
properties
IUPAC Name |
4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-4-11-12(15-13(14)17-11)9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAAHIGZFFWUDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364178 |
Source
|
Record name | 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
CAS RN |
461436-76-0 |
Source
|
Record name | 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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